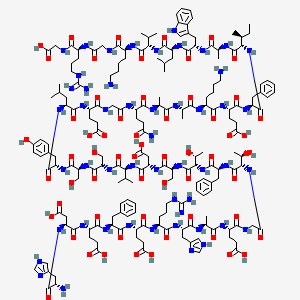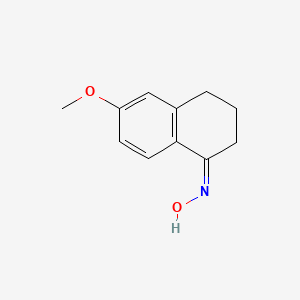![molecular formula C28H36CoN3O5 B13647615 [[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal ion This compound is characterized by its intricate structure, which includes a cyclohexane backbone and phenolato ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt nitrate with the appropriate ligands under controlled conditions. The ligands are synthesized separately and then combined with the cobalt salt in a solvent such as ethanol or methanol. The reaction mixture is often heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and potentially altering the compound’s properties.
Reduction: Reduction reactions can also occur, often involving reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is used as a catalyst in various organic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology
The compound has potential applications in biological systems, particularly in studying metalloproteins and enzyme mimetics. Its structure allows it to interact with biological molecules in ways that can be studied to understand natural processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas where metal-based drugs are of interest.
Industry
Industrially, [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt involves its ability to coordinate with various substrates and facilitate redox reactions. The cobalt center can undergo changes in oxidation state, which allows it to participate in electron transfer processes. This property is crucial for its catalytic activity and its interactions with biological molecules.
類似化合物との比較
Similar Compounds
- (SP-5-13)-Chloro[2,2’-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]]manganese : Another coordination complex with a similar ligand framework but different central metal.
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] nickel (II) dichloride: This compound also features a metal center coordinated with bulky ligands, making it similar in structure and function.
Uniqueness
The uniqueness of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt lies in its specific ligand arrangement and the presence of cobalt as the central metal. This combination imparts distinct redox properties and catalytic abilities that are not found in similar compounds with different metals or ligand structures.
特性
分子式 |
C28H36CoN3O5 |
|---|---|
分子量 |
553.5 g/mol |
IUPAC名 |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);nitrate |
InChI |
InChI=1S/C28H38N2O2.Co.NO3/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;;2-1(3)4/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;+3;-1/p-2/t23-,24-;;/m1../s1 |
InChIキー |
DFGNUJPTUAMOCE-NILKIKDOSA-L |
異性体SMILES |
CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[N+](=O)([O-])[O-].[Co+3] |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[N+](=O)([O-])[O-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)

![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)






![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
